molecular formula C12H21NO B14351300 N-(3,7-Dimethylocta-1,6-dien-3-yl)acetamide CAS No. 94597-73-6

N-(3,7-Dimethylocta-1,6-dien-3-yl)acetamide

Katalognummer: B14351300
CAS-Nummer: 94597-73-6
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: CAGNLQDKECYRNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,7-Dimethylocta-1,6-dien-3-yl)acetamide is a chemical compound known for its unique structure and properties It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Dimethylocta-1,6-dien-3-yl)acetamide typically involves the reaction of linalool with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,7-Dimethylocta-1,6-dien-3-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(3,7-Dimethylocta-1,6-dien-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial products due to its pleasant scent and chemical properties.

Wirkmechanismus

The mechanism of action of N-(3,7-Dimethylocta-1,6-dien-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Linalool: A naturally occurring terpene alcohol with similar structural features.

    Linalyl acetate: An ester derivative of linalool with distinct properties.

    Geranyl acetate: Another ester with a similar backbone but different functional groups.

Uniqueness

N-(3,7-Dimethylocta-1,6-dien-3-yl)acetamide is unique due to its specific acetamide functional group, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

94597-73-6

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide

InChI

InChI=1S/C12H21NO/c1-6-12(5,13-11(4)14)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3,(H,13,14)

InChI-Schlüssel

CAGNLQDKECYRNL-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(C)(C=C)NC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.